molecular formula C8H10N2O B12920100 2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one

2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one

Cat. No.: B12920100
M. Wt: 150.18 g/mol
InChI Key: QAQFAJIIPMSBLZ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one is a heterocyclic compound that features a fused pyridine and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one typically involves the cyclization of 2-aminopyridines with β-oxo esters or alkynoates. One common method includes the use of ethylene glycol to facilitate the condensation reaction . Another approach involves the use of hexafluoroisopropyl alcohol as a mediator in the synthesis process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrido[1,2-a]pyrimidin-4(9aH)-one scaffold.

Scientific Research Applications

2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one is unique due to its specific ring structure, which provides distinct chemical properties and biological activities compared to other similar compounds

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1,2,3,9a-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H10N2O/c11-8-4-5-9-7-3-1-2-6-10(7)8/h1-3,6-7,9H,4-5H2

InChI Key

QAQFAJIIPMSBLZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2C=CC=CN2C1=O

Origin of Product

United States

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